2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and 2-methylindole.
Reaction Conditions: The indole derivatives are subjected to various reaction conditions, including electrophilic substitution reactions, to introduce the desired functional groups.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Reagents and Conditions: Common reagents include acids, bases, and solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride can be compared with other similar indole derivatives:
Biological Activity
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole class, recognized for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- IUPAC Name : 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine; hydrochloride
- Molecular Formula : C11H13ClFN2
- Molecular Weight : 224.69 g/mol
- CAS Number : 1185547-61-8
Synthesis
The synthesis of this compound typically involves electrophilic substitution reactions on indole derivatives, utilizing starting materials such as 7-fluoroindole and 2-methylindole. The reaction conditions are optimized to ensure high yields and purity of the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin receptors, which are crucial in regulating mood and behavior .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antiviral Activity : Preliminary studies suggest that it may have potential antiviral effects, particularly against influenza viruses. The mechanism involves the induction of interferon-stimulated genes that mediate antiviral responses .
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability .
- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory activity, showing promise in reducing inflammation in animal models .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with other indole derivatives is useful:
Compound Name | Structure | Key Activity |
---|---|---|
2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine | Structure | Antidepressant |
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine | Structure | Anticancer |
The presence of fluorine and methyl groups in this compound enhances its biological activity compared to other derivatives, potentially increasing its binding affinity to target receptors.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of indole derivatives showed that compounds similar to this compound significantly inhibited viral replication in vitro. The mechanism was linked to enhanced immune response via interferon signaling pathways .
Case Study 2: Anticancer Activity
In a comparative analysis involving multiple indole derivatives, this compound demonstrated superior cytotoxicity against human cancer cell lines including HCT116 and PC3. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFUUQLIPTXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185547-61-8 |
Source
|
Record name | 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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